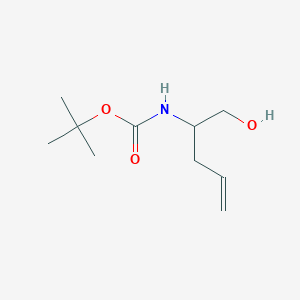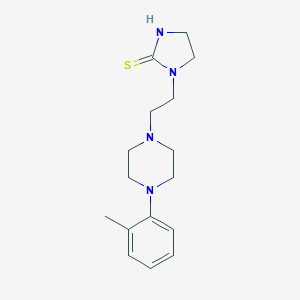![molecular formula C7H6BFO2 B063848 6-Fluorobenzo[c][1,2]oxaborol-1(3H)-ol CAS No. 174671-89-7](/img/structure/B63848.png)
6-Fluorobenzo[c][1,2]oxaborol-1(3H)-ol
Overview
Description
6-Fluorobenzo[c][1,2]oxaborol-1(3H)-ol is a chemical compound that belongs to the class of oxaboroles. Oxaboroles are heterocyclic compounds containing boron and oxygen atoms within their ring structure. This particular compound is characterized by the presence of a fluorine atom at the 6th position of the benzo[c][1,2]oxaborole ring. The unique structure of oxaboroles imparts them with interesting chemical and biological properties, making them valuable in various scientific and industrial applications.
Biochemical Analysis
Biochemical Properties
6-Fluorobenzo[c][1,2]oxaborol-1(3H)-ol has been found to interact with various enzymes and proteins. It has been reported to bind with the catalytic domain of PDE4B2, a phosphodiesterase enzyme, in a manner that overlaps with the phosphate in cAMP during the substrate hydrolysis process .
Cellular Effects
In cellular studies, this compound has been shown to inhibit the release of various cytokines, including tumor necrosis factor-alpha (TNF-α), interleukins (IL-23, IL-17, IL-4, IL-5, IL-13, and IL-22), and interferon-gamma (IFN-γ) . These cytokines are associated with pathological changes in skin structure and barrier function, as well as immune dysregulation in conditions such as psoriasis and atopic dermatitis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the catalytic domain of PDE4B2. Its oxaborole moiety chelates with the catalytic bimetallic center, overlapping with the phosphate in cAMP during the substrate hydrolysis process, and extending interactions into the adenine pocket .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluorobenzo[c][1,2]oxaborol-1(3H)-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-fluoro-2-aminophenol with boric acid or boron-containing reagents. The reaction is usually carried out in an organic solvent such as toluene or ethanol, under reflux conditions. The cyclization process forms the oxaborole ring, resulting in the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 6-Fluorobenzo[c][1,2]oxaborol-1(3H)-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced oxaborole derivatives.
Substitution: Formation of substituted oxaborole derivatives with various functional groups.
Scientific Research Applications
6-Fluorobenzo[c][1,2]oxaborol-1(3H)-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of phosphodiesterase enzymes.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Fluorobenzo[c][1,2]oxaborol-1(3H)-ol involves its interaction with specific molecular targets. For instance, as a phosphodiesterase inhibitor, it binds to the active site of the enzyme, inhibiting its activity. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity. The compound’s unique structure allows it to interact with specific pathways, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Benzo[c][1,2]oxaborol-1(3H)-ol: Lacks the fluorine atom at the 6th position.
6-Chlorobenzo[c][1,2]oxaborol-1(3H)-ol: Contains a chlorine atom instead of fluorine.
6-Bromobenzo[c][1,2]oxaborol-1(3H)-ol: Contains a bromine atom instead of fluorine.
Uniqueness: 6-Fluorobenzo[c][1,2]oxaborol-1(3H)-ol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it distinct from its analogs.
Properties
IUPAC Name |
6-fluoro-1-hydroxy-3H-2,1-benzoxaborole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BFO2/c9-6-2-1-5-4-11-8(10)7(5)3-6/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNCOVKFUYLBCNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CO1)C=CC(=C2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40474362 | |
| Record name | 6-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40474362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174671-89-7 | |
| Record name | 6-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40474362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Methyl-2,3-dihydropyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B63771.png)


![Benzenesulfonamide, N-[(1S,2S)-2-aminocyclohexyl]-4-methyl-](/img/structure/B63778.png)







